Technical Guide: Physicochemical Properties of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
Technical Guide: Physicochemical Properties of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of the known and predicted physicochemical properties of the compound 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, a logical workflow for the synthesis and characterization of novel pyridine derivatives is presented to guide research and development efforts in this area. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, and understanding their properties is crucial for the development of new therapeutic agents.[1][2] The incorporation of fluorine into pyridine-based structures can enhance drug potency, selectivity, and metabolic stability.
Physicochemical Data
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |
| CAS Number | 1227564-07-9[3] |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| SMILES | COC1=CC(CC(=O)O)=C(F)N=C1 |
Quantitative Physicochemical Properties
The following properties have been predicted using computational models, as experimental data is not currently available.
| Property | Predicted/Experimental Value |
| Melting Point | Not experimentally determined |
| Boiling Point | Not experimentally determined |
| pKa (acidic) | Not experimentally determined |
| logP (Octanol/Water Partition Coefficient) | Not experimentally determined |
| Aqueous Solubility | Not experimentally determined |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for the experimental determination of the principal physicochemical properties of a solid organic acid like 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation:
-
Ensure the crystalline sample is thoroughly dried and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.
-
-
Initial Rapid Determination (Optional):
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to estimate the melting range.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate to a slow, steady ramp (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the last crystal melts completely (T2).
-
The melting point is reported as the range T1 - T2.
-
-
Mixed Melting Point for Identification:
-
To confirm the identity of an unknown sample against a known standard, create an intimate 1:1 mixture of the two compounds.
-
Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, the two substances are likely identical.
-
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.
Protocol: Potentiometric Titration
-
Apparatus and Reagents:
-
A calibrated pH meter with a combination glass electrode.
-
An automated titrator or a burette.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.
-
A precisely weighed sample of the organic acid.
-
A suitable solvent system (e.g., water, or a water/co-solvent mixture if solubility is low).
-
-
Procedure:
-
Dissolve a known amount of the compound in a known volume of the chosen solvent in a beaker.
-
Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.
-
Begin titrating with the standardized base solution, adding small, precise increments (aliquots).
-
Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the equivalence point (the point of the steepest change in pH).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the inflection point of the curve.
-
The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the acid.
-
Alternatively, a first or second derivative plot can be used to determine the equivalence point with higher precision.
-
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.
Protocol: Shake-Flask Method
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4) and saturate it with n-octanol by stirring the two phases together for an extended period (e.g., 24 hours) and then allowing them to separate.
-
Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Partitioning:
-
Accurately prepare a stock solution of the compound in the aqueous buffer at a known concentration.
-
In a separatory funnel or suitable vial, combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol. The volume ratio is typically chosen to ensure the concentration in both phases is within the analytical detection limits.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase will be required.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]_octanol / [Compound]_aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)
-
Visualized Workflow for Novel Pyridine Derivative Development
As specific signaling pathways for 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid are not documented, the following diagram illustrates a general, logical workflow for the synthesis, characterization, and initial biological screening of a novel pyridine derivative, a process central to drug discovery.[1][4]
Caption: General drug discovery workflow for a novel pyridine derivative.
This technical guide provides a foundational understanding of the physicochemical properties of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid. While experimental data for this specific compound is sparse, the provided protocols and logical workflows offer a robust framework for its empirical study and for the broader exploration of novel pyridine derivatives in a drug discovery context.
